

# Cost-Effectiveness of the CI-624 Cochlear Implant: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CI-624    |           |
| Cat. No.:            | B14165654 | Get Quote |

The Cochlear Nucleus **CI-624** implant system represents a significant intervention for individuals with severe-to-profound sensorineural hearing loss. A comprehensive cost-effectiveness analysis of this specific model is not readily available in publicly accessible literature. However, by examining data on unilateral cochlear implants in general, and comparing the technical specifications and performance outcomes of the **CI-624** with available alternatives, a comparative guide can be constructed for researchers, scientists, and drug development professionals.

# **Comparative Performance Analysis**

The performance of the Cochlear Nucleus **CI-624** implant can be contextualized by comparing its technical features and clinical outcomes with other devices from Cochlear and competing manufacturers such as MED-EL and Advanced Bionics.

## **Technical Specifications**

A summary of the key technical specifications for the Cochlear Nucleus **CI-624** and a selection of alternative implants is presented below. This data is compiled from publicly available product information and comparison charts.[1][2][3][4]



| Feature                           | Cochlear<br>Nucleus Cl-624                 | Cochlear<br>Nucleus CI-632<br>(Slim<br>Modiolar) | MED-EL<br>SYNCHRONY 2                        | Advanced<br>Bionics HiRes<br>Ultra 3D        |
|-----------------------------------|--------------------------------------------|--------------------------------------------------|----------------------------------------------|----------------------------------------------|
| Electrode Type                    | Lateral Wall<br>(Slim 20<br>Electrode)     | Perimodiolar                                     | Flexible Lateral<br>Wall                     | Mid-Scala / Helix                            |
| Number of<br>Electrodes           | 22                                         | 22                                               | 12                                           | 16                                           |
| Active<br>Stimulation<br>Contacts | 22                                         | 22                                               | 12                                           | 16                                           |
| MRI<br>Compatibility              | Up to 3.0 Tesla<br>with magnet in<br>place | Up to 3.0 Tesla<br>with magnet in<br>place       | 1.5 & 3.0 Tesla<br>without magnet<br>removal | 1.5 & 3.0 Tesla<br>without magnet<br>removal |
| Implant Body<br>Thickness         | Thin design to minimize bone excavation    | Thin design                                      | Not specified                                | 0.5-1.0 mm<br>insertion depth                |

### **Clinical Outcomes: Speech Recognition**

Direct comparative studies focusing on the **CI-624** against other specific models are scarce, a fact highlighted in a recent scoping review which noted a general lack of manufacturer-to-manufacturer outcome comparisons.[2][5] However, data from a U.S. Food and Drug Administration (FDA) summary of effectiveness for the **CI-624** provides valuable insights into its performance.

According to the FDA data, a clinical study on the **CI-624** demonstrated a notable improvement in speech recognition. When comparing performance before and after six months of cochlear implant use, 78% of participants (18 out of 23) showed a clinically meaningful improvement in speech understanding in noise.[6] Furthermore, when comparing performance with the cochlear implant turned on versus off, 66% of participants (25 out of 38) demonstrated a clinically meaningful improvement.[6]



For a broader perspective, a multicenter clinical study on the Cochlear™ Nucleus® CI532 implant with the Nucleus® 7 Sound Processor (a sister device) showed that by 6 months after activation, the average pre-operative CNC word score of 14.6% increased to 60.9% in the implanted ear.[7] While not a direct comparison, this provides an indication of the performance levels achievable with Cochlear's technology.

Studies on other manufacturers' devices also show significant improvements in speech recognition. For instance, a study comparing MED-EL and Cochlear devices found negligible and inconsistent differences in weighted speech scores over time, suggesting comparable performance under certain conditions.[2]

## **Cost-Effectiveness Landscape**

While a specific cost-effectiveness analysis for the **CI-624** is unavailable, numerous studies have established the cost-effectiveness of unilateral cochlear implantation for adults with severe-to-profound hearing loss.

A UK-based study found that a unilateral cochlear implant is likely to be deemed cost-effective when compared to a hearing aid, with an incremental cost-effectiveness ratio (ICER) of £11,946 per quality-adjusted life-year (QALY).[8] Another analysis determined the cost per QALY for a multichannel cochlear implant to be approximately \$15,600, which is well within the range of accepted medical interventions.[9] These analyses generally consider the lifetime costs of the device, including the initial surgery, device cost, and ongoing maintenance, against the improvement in quality of life and potential societal benefits such as increased productivity. [10][11][12]

The decision-making process for cochlear implantation involves a careful evaluation of individual patient factors, device characteristics, and the expected benefits in terms of hearing performance and quality of life. The following diagram illustrates a simplified workflow for this process.





Click to download full resolution via product page

Cochlear Implant Decision and Treatment Workflow.

## **Experimental Protocols**

The methodologies employed in clinical trials evaluating cochlear implants are crucial for interpreting the results. A common approach is a prospective, single-arm, repeated-measures design where patients serve as their own controls.

Typical Experimental Protocol for Cochlear Implant Evaluation:

- Participant Recruitment: Individuals meeting specific audiological criteria (e.g., severe-to-profound sensorineural hearing loss, limited benefit from hearing aids) are enrolled.
- Pre-operative Assessment: Baseline measurements of speech recognition are taken.
  Common tests include:
  - Consonant-Nucleus-Consonant (CNC) word recognition test: Measures the percentage of words correctly identified in a quiet environment.[5][10][11][13]
  - AzBio sentences in noise: Assesses sentence understanding in the presence of background noise at a specific signal-to-noise ratio (SNR).[7][14]
  - Hearing in Noise Test (HINT): Measures the ability to understand sentences in quiet and in noise.[13]







- Surgical Implantation: The cochlear implant is surgically placed.
- Post-operative Activation and Programming: The device is activated and programmed for the individual user, typically a few weeks after surgery.
- Follow-up Assessments: Speech recognition tests are repeated at specific intervals (e.g., 3, 6, and 12 months) post-activation to measure improvement.[5][7]
- Patient-Reported Outcome Measures (PROMs): Questionnaires are used to assess subjective benefits in areas such as quality of life, listening effort, and social interaction.[13]
   [15]

The following diagram illustrates the flow of a typical clinical trial for a cochlear implant.





Click to download full resolution via product page

Typical Cochlear Implant Clinical Trial Workflow.



#### Conclusion

While a direct cost-effectiveness analysis of the Cochlear Nucleus **CI-624** is not available, the broader evidence for unilateral cochlear implants strongly suggests they are a cost-effective intervention. The **CI-624**, with its specific design features, contributes to a diverse portfolio of devices available to surgeons and patients. Performance data for the **CI-624** indicates significant improvements in speech recognition, comparable to outcomes seen with other modern cochlear implant systems. Future research involving direct, multi-manufacturer comparative trials would be invaluable for providing more granular cost-effectiveness data and further informing clinical decision-making.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The effectiveness and cost-effectiveness of cochlear implants for severe to profound deafness in children and adults: a systematic review and economic model - NIHR Health Technology Assessment programme: Executive Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apps.asha.org [apps.asha.org]
- 3. cochlearimplanthelp.com [cochlearimplanthelp.com]
- 4. onici.be [onici.be]
- 5. mdpi.com [mdpi.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Science Spotlight- Longitudinal outcomes of cochlear implantation and bimodal hearing in a large group of adults: A multicenter clinical study - Cochlear ProNews [pronews.cochlear.com]
- 8. Exceptional Speech Recognition Outcomes After Cochlear Implantation: Lessons From Two Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cost effectiveness of the multichannel cochlear implant PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. How Can We Compare Cochlear Implant Systems across Manufacturers? A Scoping Review of Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pronews.cochlear.com [pronews.cochlear.com]
- 13. Cochlear Implantation Improves Both Speech Perception and Patient-Reported Outcomes: A Prospective Follow-Up Study of Treatment Benefits among Adult Cochlear Implant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. United States multicenter clinical trial of the cochlear nucleus hybrid implant system PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hearingreview.com [hearingreview.com]
- To cite this document: BenchChem. [Cost-Effectiveness of the CI-624 Cochlear Implant: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14165654#cost-effectiveness-analysis-of-the-ci-624-cochlear-implant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com